4-Amino-N-ethyl-N-phenylbenzamide
Overview
Description
4-Amino-N-ethyl-N-phenylbenzamide is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 .
Molecular Structure Analysis
The InChI code for 4-Amino-N-ethyl-N-phenylbenzamide is1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Amino-N-ethyl-N-phenylbenzamide is a solid at room temperature .Scientific Research Applications
Application 1: Antibacterial Study in Pharmaceutical Chemistry
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
The 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized and studied for its antibacterial properties .
Detailed Description of the Methods of Application or Experimental Procedures
The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
Thorough Summary of the Results or Outcomes Obtained
The complex under study was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .
Application 2: Synthesis of Benzamides
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Amino-N-ethyl-N-phenylbenzamide can be used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Thorough Summary of the Results or Outcomes Obtained
The prepared catalyst provides active sites for the synthesis of benzamides . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
properties
IUPAC Name |
4-amino-N-ethyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXDHAQPYPAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342026 | |
Record name | 4-Amino-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-N-phenylbenzamide | |
CAS RN |
65270-05-5 | |
Record name | 4-Amino-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.